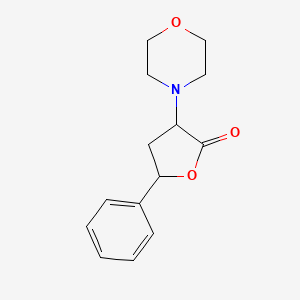
3-(Morpholin-4-yl)-5-phenyldihydrofuran-2(3h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Morpholino-5-phenyldihydrofuran-2(3H)-one is an organic compound that belongs to the class of dihydrofurans These compounds are characterized by a furan ring that is partially saturated, meaning it contains both single and double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Morpholino-5-phenyldihydrofuran-2(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One possible route could be the reaction of a phenyl-substituted furan with a morpholine derivative in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Morpholino-5-phenyldihydrofuran-2(3H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms, potentially involving reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the furan ring or other functional groups using agents like lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more highly oxidized furan derivative, while reduction could lead to a fully saturated furan ring.
Scientific Research Applications
Chemistry: As a building block for more complex organic molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Possible applications in drug development, particularly for compounds targeting specific receptors or enzymes.
Industry: Use in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action for 3-Morpholino-5-phenyldihydrofuran-2(3H)-one would depend on its specific application. In a medicinal context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The morpholine group could play a role in enhancing the compound’s binding affinity or specificity.
Comparison with Similar Compounds
Similar Compounds
3-Morpholino-5-phenyldihydrofuran-2(3H)-one: Unique due to the presence of both morpholine and phenyl groups.
Dihydrofurans: Compounds with similar furan ring structures but different substituents.
Morpholine derivatives: Compounds containing the morpholine ring but lacking the furan structure.
Uniqueness
The uniqueness of 3-Morpholino-5-phenyldihydrofuran-2(3H)-one lies in its combined structural features, which may confer specific chemical reactivity and biological activity not seen in other compounds.
Biological Activity
3-(Morpholin-4-yl)-5-phenyldihydrofuran-2(3H)-one, with the CAS number 13983-53-4, is a compound that has garnered interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The molecular formula for this compound is C14H17NO3 with a molecular weight of 247.29 g/mol. The compound features a morpholine ring, which is known for enhancing solubility and bioavailability in drug design.
Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have been shown to inhibit STAT3 signaling pathways, which are crucial in many cancers. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cell lines .
Neuropharmacological Effects
Research has identified potential neuropharmacological applications of the compound. Specifically, it has been explored as a modulator of metabotropic glutamate receptors (mGluRs), which play a pivotal role in synaptic transmission and plasticity. Allosteric modulators targeting mGluR5 have shown promise in treating anxiety and other CNS disorders . The ability of this compound to interact with these receptors could position it as a candidate for developing anxiolytic drugs.
The biological activity of this compound is primarily attributed to its ability to modulate specific receptor pathways:
- Inhibition of STAT3 : The compound's structural features allow it to interfere with the STAT3 signaling pathway, which is often overactive in tumors.
- Modulation of mGluRs : By acting on mGluR5, the compound may enhance or inhibit glutamate signaling, providing therapeutic effects in neuropsychiatric conditions.
Case Studies
A series of experiments were conducted to evaluate the efficacy of this compound in various biological models:
- Cancer Cell Lines : In vitro studies demonstrated that treatment with the compound resulted in a significant decrease in cell viability in breast cancer cell lines (MCF7) compared to control groups.
- Animal Models : In vivo studies using rodent models showed that administration of the compound led to reduced anxiety-like behaviors in elevated plus maze tests, suggesting its potential as an anxiolytic agent .
Research Findings Summary Table
Properties
CAS No. |
13983-53-4 |
|---|---|
Molecular Formula |
C14H17NO3 |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
3-morpholin-4-yl-5-phenyloxolan-2-one |
InChI |
InChI=1S/C14H17NO3/c16-14-12(15-6-8-17-9-7-15)10-13(18-14)11-4-2-1-3-5-11/h1-5,12-13H,6-10H2 |
InChI Key |
CWPLSCQCZMEHLU-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2CC(OC2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















